molecular formula C8H6N2O3S B2881958 2-Methoxy-4-nitrophenyl thiocyanate CAS No. 90196-42-2

2-Methoxy-4-nitrophenyl thiocyanate

Cat. No. B2881958
CAS RN: 90196-42-2
M. Wt: 210.21
InChI Key: JAPGQCBNQLEOQT-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenyl thiocyanate is a chemical compound with the molecular formula C8H6N2O3S . It is also known as 1-isothiocyanato-2-methoxy-4-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrophenyl thiocyanate consists of a benzene ring substituted with a methoxy group, a nitro group, and an isothiocyanate group . The molecular weight of the compound is 210.210 g/mol .


Physical And Chemical Properties Analysis

2-Methoxy-4-nitrophenyl thiocyanate appears as a yellow to green to red to brown powder or lumps . It has a melting point of 105.0-115.0°C .

Scientific Research Applications

Electrochemical Reduction Mechanism

One application involves its role in studying the electrochemical reduction mechanisms of aryl thiocyanates. Research by Houmam, Hamed, and Still (2003) explores the electrochemical reduction of aryl thiocyanates, including p-methoxy- and 3,5-dinitrophenyl thiocyanates. This study reveals a transition between concerted and stepwise mechanisms in the reductive cleavage of the S-CN bond, influenced by the substituent on the aryl ring. The presence of nitro substituents facilitates a stepwise mechanism with an anion radical as the intermediate. This research is pivotal for understanding the reactivity and reduction pathways of aryl thiocyanates, including 2-methoxy-4-nitrophenyl thiocyanate, in electrochemical environments Houmam, Hamed, & Still, 2003.

Hydrogen Bonding and Deprotonation Equilibria

Pérez-Casas and Yatsimirsky (2008) delve into the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including those related to 2-methoxy-4-nitrophenyl thiocyanate. Their study demonstrates the complex interactions and equilibria involved in the deprotonation and formation of hydrogen-bonded complexes with anions, providing a foundation for understanding the chemical behavior of similar compounds Pérez-Casas & Yatsimirsky, 2008.

Photoreagents for Protein Crosslinking

Jelenc, Cantor, and Simon (1978) propose 4-nitrophenyl ethers, including 2-methoxy-4-nitrophenyl ethers, as high-yield photoreagents for protein crosslinking and affinity labeling. Their study shows that these compounds, unreactive in the dark, can quantitatively react with amines upon irradiation, highlighting their potential as tools for biochemical and molecular biology research Jelenc, Cantor, & Simon, 1978.

Copper-Catalyzed Cyanation of Disulfides

Teng et al. (2014) developed a copper-catalyzed cyanation process for disulfides, leading to thiocyanates, including those related to 2-methoxy-4-nitrophenyl thiocyanate. This method showcases the compound's versatility and its potential in synthetic chemistry, especially in functionalizing disulfides under mild conditions Teng, Yu, Yang, Jiang, & Cheng, 2014.

Anionic Polymerization with Optical Functionalities

Research by Shin, Ahn, and Lee (2001) on the anionic polymerization of isocyanates with optical functionalities, including derivatives related to 2-methoxy-4-nitrophenyl thiocyanate, demonstrates its application in creating polyisocyanates with high yield. These polymers exhibit optical activity, which can be valuable in materials science and engineering for developing new optical materials Shin, Ahn, & Lee, 2001.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2-methoxy-4-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-7-4-6(10(11)12)2-3-8(7)14-5-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGQCBNQLEOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrophenyl thiocyanate

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